![molecular formula C10H11BrO3 B1430814 Methyl 3-bromo-4-methoxy-2-methylbenzoate CAS No. 1427501-73-2](/img/structure/B1430814.png)
Methyl 3-bromo-4-methoxy-2-methylbenzoate
Overview
Description
Methyl 3-bromo-4-methoxy-2-methylbenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, characterized by the presence of a bromine atom, a methoxy group, and a methyl ester group on the benzene ring. This compound is used in various chemical synthesis processes and has applications in pharmaceuticals and organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-methoxy-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 4-methoxy-2-methylbenzoic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The esterification process is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Industrial methods also focus on minimizing waste and improving the efficiency of the bromination and esterification steps.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-4-methoxy-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Formation of substituted benzoates.
Reduction: Formation of 3-bromo-4-methoxy-2-methylbenzyl alcohol.
Oxidation: Formation of 3-bromo-4-methoxy-2-methylbenzoic acid.
Scientific Research Applications
Methyl 3-bromo-4-methoxy-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-methoxy-2-methylbenzoate depends on its specific application. In chemical reactions, the bromine atom and ester group are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The methoxy group can also influence the compound’s reactivity by donating electron density to the benzene ring, making it more susceptible to electrophilic substitution.
Comparison with Similar Compounds
Methyl 3-bromo-4-methoxy-2-methylbenzoate can be compared with other similar compounds, such as:
Methyl 4-bromo-3-methylbenzoate: Lacks the methoxy group, which affects its reactivity and applications.
Methyl 3-bromo-4-methoxybenzoate: Lacks the methyl group, which can influence its physical and chemical properties.
Methyl 3-bromo-2-methylbenzoate:
The uniqueness of this compound lies in its specific substitution pattern, which provides a distinct set of chemical properties and reactivity compared to its analogs.
Biological Activity
Methyl 3-bromo-4-methoxy-2-methylbenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and features a bromine atom and methoxy groups that are pivotal for its biological activity. The presence of these functional groups enhances the compound's reactivity and interaction with biological targets, potentially leading to various therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
The mechanism by which this compound exerts its biological effects is not fully characterized. However, it is hypothesized that the bromine atom contributes to its bioactivity by acting as an electron-withdrawing group, enhancing the compound's ability to interact with molecular targets such as enzymes and receptors. This interaction may modulate enzymatic activities or inhibit specific pathways involved in disease processes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 4-bromo-3-methylbenzoate | Lacks methoxy groups | Moderate antimicrobial activity |
Methyl 3-bromo-4-methoxybenzoate | One methoxy group | Anticancer properties noted |
Methyl 3-bromo-4,5-dimethoxybenzoate | Two methoxy groups | Enhanced anticancer activity observed |
This table illustrates how variations in structure can influence biological activity. The presence of multiple methoxy groups appears to enhance the anticancer properties of related compounds .
Case Studies and Research Findings
While specific studies on this compound are sparse, related research provides insights into its potential applications:
- Antimicrobial Studies : A study investigating derivatives of brominated benzoates found significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could exhibit similar effects.
- Cancer Research : Research on structural analogs has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These findings imply that this compound may also possess similar anticancer properties .
Properties
IUPAC Name |
methyl 3-bromo-4-methoxy-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-7(10(12)14-3)4-5-8(13-2)9(6)11/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZXQQWQJVLGOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.